molecular formula C15H16N2O2S2 B2543091 2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide CAS No. 923854-94-8

2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide

Cat. No.: B2543091
CAS No.: 923854-94-8
M. Wt: 320.43
InChI Key: BDNOPGPFJDOSEV-UHFFFAOYSA-N
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Description

2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide is a thiophene-based derivative characterized by a phenylthio group attached via a butanamido linker at the 2-position and a carboxamide moiety at the 3-position of the thiophene ring. Thiophene derivatives are widely studied due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities .

Properties

IUPAC Name

2-(4-phenylsulfanylbutanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c16-14(19)12-8-10-21-15(12)17-13(18)7-4-9-20-11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNOPGPFJDOSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and thiols. One common method involves the reaction of thiophene-3-carboxylic acid with 4-(phenylthio)butanamine under suitable conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs from the provided evidence, highlighting differences in substituents, synthesis routes, and biological implications.

Structural and Substituent Differences

Compound Substituents Key Features
2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide - 2-position: 4-(Phenylthio)butanamido
- 3-position: Carboxamide
High lipophilicity due to phenylthio group; potential for improved bioactivity
5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide - 4-position: Amino
- 5-position: Acetyl
- 2-position: Phenylamino
Electron-withdrawing acetyl group may reduce metabolic stability
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - Fused tetrahydrobenzo ring
- 3-position: Ethoxycarbonyl
Enhanced rigidity from fused ring; likely lower solubility
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide - 2-position: 4-Methylphenylimino
- 5-position: Isopropyl
Chlorophenyl group may confer halogen-bonding interactions

Biological Activity

The compound 2-(4-(Phenylthio)butanamido)thiophene-3-carboxamide , with the CAS number 923854-94-8, is a thiophene derivative that exhibits a range of biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure

The compound features a thiophene ring substituted with a carboxamide group and a phenylthio group, which contributes to its unique chemical properties. The molecular formula is C13H14N2O2SC_{13}H_{14}N_{2}O_{2}S.

Key Properties

PropertyValue
Molecular Weight262.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
Log P3.5

Research indicates that This compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition is significant in cancer metastasis and tissue remodeling processes .
  • Antimicrobial Activity : Thiophene derivatives have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Anticancer Properties : In studies involving human cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in treated cells. The mechanism involves the modulation of cell signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects : Research has indicated that this compound can reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent. This property could be beneficial in conditions like rheumatoid arthritis .
  • Antimicrobial Activity : A study assessing the efficacy of thiophene derivatives found that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of This compound , it is essential to compare it with other thiophene derivatives:

Compound NameBiological Activity
4-(Phenylthio)-2-butanolAntimicrobial and antifungal properties
Thiophene-2-carboxylic acid derivativesAnti-inflammatory effects
3-Thiophenecarboxylic acid derivativesAnticancer activity

The presence of both the phenylthio group and the carboxamide functionality in this compound enhances its biological activity compared to other thiophene derivatives.

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